1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor compound. One common method involves the bromination of 1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Another brominated compound used in organic synthesis and as a reagent in various chemical reactions.
1-Bromo-2-(trifluoromethyl)benzene: A brominated aromatic compound with similar reactivity and applications in organic synthesis.
Uniqueness
1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s interactions with other molecules and its behavior in various chemical reactions.
Properties
Molecular Formula |
C11H8BrF5OS |
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Molecular Weight |
363.14 g/mol |
IUPAC Name |
1-bromo-1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5OS/c1-5(18)9(12)7-3-2-6(10(13)14)4-8(7)19-11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
HQUCSJMLJTUOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
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